![molecular formula C18H27O6P B15126609 13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;phosphoric acid](/img/structure/B15126609.png)
13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polyestradiol phosphate, commonly known as polyestradiol, is a polymeric form of estradiol phosphate. It is primarily used as an estrogen medication for the treatment of prostate cancer in men and breast cancer in women. Polyestradiol is also utilized in hormone therapy for menopausal symptoms and as part of feminizing hormone therapy for transgender women .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Polyestradiol is synthesized by polymerizing estradiol with phosphoric acid. The reaction involves the formation of ester bonds between the hydroxyl groups of estradiol and the phosphoric acid, resulting in a polymeric structure. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired polymer .
Industrial Production Methods: In industrial settings, polyestradiol is produced through a similar polymerization process but on a larger scale. The process involves the use of reactors that maintain the optimal conditions for polymerization. The final product is often lyophilized to obtain a stable form that can be used in pharmaceutical formulations .
Analyse Des Réactions Chimiques
Types of Reactions: Polyestradiol undergoes various chemical reactions, including:
Hydrolysis: The polymer can be hydrolyzed to release estradiol and phosphoric acid.
Oxidation: Polyestradiol can undergo oxidation reactions, although these are less common.
Substitution: The polymer can participate in substitution reactions where the phosphate groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically involves acidic or basic conditions to break the ester bonds.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Involves nucleophiles that can replace the phosphate groups under appropriate conditions.
Major Products:
Hydrolysis: Estradiol and phosphoric acid.
Oxidation: Oxidized derivatives of estradiol.
Substitution: Various substituted estradiol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Polyestradiol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study polymerization and hydrolysis reactions.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Extensively used in hormone therapy for treating prostate and breast cancer, as well as menopausal symptoms and transgender hormone therapy.
Industry: Utilized in the development of long-acting estrogen formulations for therapeutic use
Mécanisme D'action
Polyestradiol exerts its effects by being converted into estradiol in the body. Estradiol then binds to estrogen receptors, which are nuclear receptors that regulate gene expression. The binding of estradiol to these receptors activates various signaling pathways that influence cellular processes such as proliferation, differentiation, and apoptosis. The prolonged action of polyestradiol is due to its slow release of estradiol, providing a sustained therapeutic effect .
Comparaison Avec Des Composés Similaires
Polyestradiol is unique compared to other estrogen compounds due to its polymeric nature and prolonged action. Similar compounds include:
Estradiol valerate: Another long-acting estrogen ester used in hormone therapy.
Estradiol undecylate: Similar to polyestradiol but with a different ester linkage.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives, but with a shorter duration of action
Polyestradiol’s uniqueness lies in its polymeric structure, which allows for a slow and sustained release of estradiol, making it particularly useful in long-term hormone therapy .
Propriétés
Formule moléculaire |
C18H27O6P |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;phosphoric acid |
InChI |
InChI=1S/C18H24O2.H3O4P/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20;1-5(2,3)4/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3;(H3,1,2,3,4) |
Clé InChI |
DGPHKOYFSODERC-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


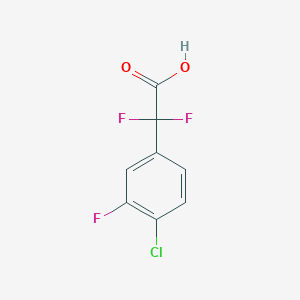
![[(4R,6R,7S,8R)-7-methoxy-12-methyl-10,13-dioxo-11-(propylamino)-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B15126533.png)


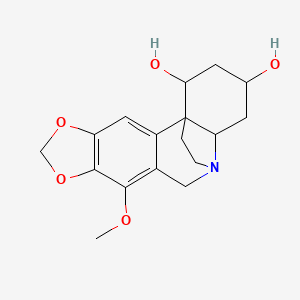
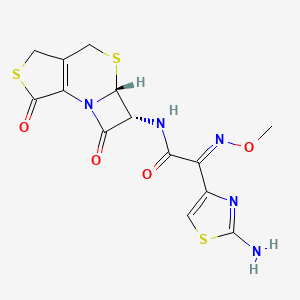
![2-(Hydroxymethyl)-6-[[2-(hydroxymethyl)-5-methoxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxane-3,4,5-triol](/img/structure/B15126559.png)
![6-[[7-Chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15126575.png)
![[4,4'-Bis-trifluoromethyl]bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate](/img/structure/B15126578.png)

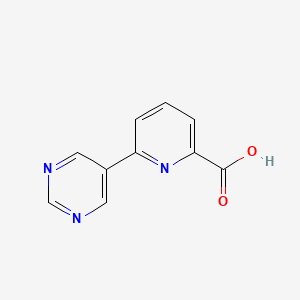
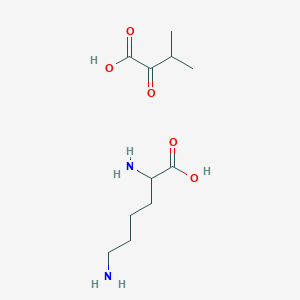
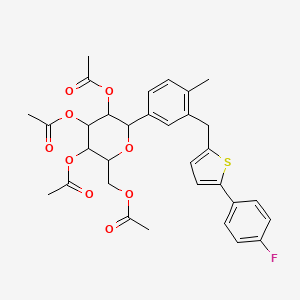
![2-[4-[4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]-N-[3-[2-[2-[3-[[2-[4-[4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]amino]propoxy]ethoxy]ethoxy]propyl]acetamide](/img/structure/B15126631.png)
